(R)-3,4,5-MeO-MeOBIPHEP

Catalog No.
S1902985
CAS No.
256390-47-3
M.F
C50H56O14P2
M. Wt
942.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,4,5-MeO-MeOBIPHEP

CAS Number

256390-47-3

Product Name

(R)-3,4,5-MeO-MeOBIPHEP

IUPAC Name

[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane

Molecular Formula

C50H56O14P2

Molecular Weight

942.9 g/mol

InChI

InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3

InChI Key

JZCMGMXFWZWFRX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

sold in collaboration with Solvias AG

(R)-3,4,5-MeO-MeOBIPHEP (CAS: 256390-47-3) is an advanced, highly electron-rich atropisomeric chiral bisphosphine ligand utilized in demanding asymmetric transition-metal catalysis. Distinguished from standard BINAP or unsubstituted MeOBIPHEP, this ligand features 3,4,5-trimethoxy substitutions on its phosphorus-bound phenyl rings, which significantly increases the σ-donating ability of the phosphorus centers while imparting a highly specific steric environment [1]. In procurement and process chemistry, it is specifically selected for rhodium-, palladium-, and ruthenium-catalyzed transformations where substrate inertness, large-ring entropic barriers, or severe catalyst poisoning risks—particularly from sulfur-containing substrates—render conventional chiral ligands ineffective [2].

Substituting (R)-3,4,5-MeO-MeOBIPHEP with baseline chiral ligands like (R)-BINAP or unsubstituted (R)-MeOBIPHEP frequently results in process failure during the synthesis of sterically encumbered or heteroatom-rich targets [1]. The unique 3,4,5-trimethoxy substitution pattern provides intense electron density that strengthens metal-ligand backbonding, which is critical for preventing catalyst deactivation by strongly coordinating heteroatoms like sulfur [1]. Furthermore, the specific steric bulk of the trimethoxy groups creates a highly rigid chiral pocket necessary for overcoming the entropic challenges of macrocyclic lactone formation, where generic ligands fail to induce high enantioselectivity [2]. Consequently, downgrading to a standard in-class substitute directly compromises yield, enantiomeric excess, and overall manufacturability in these specialized workflows.

Superior Resistance to Sulfur-Induced Catalyst Poisoning

In the synthesis of chiral thioflavanones via Rh-catalyzed conjugate addition, sulfur-containing substrates typically cause severe catalyst poisoning. (R)-3,4,5-MeO-MeOBIPHEP overcomes this substrate inertness, achieving up to 91% yield and 97% ee, whereas standard BIPHEP derivatives exhibited significantly lower catalytic activity and enantioselectivity [1]. The electron-rich trimethoxy groups maintain catalyst turnover where baseline analogs fail.

Evidence DimensionEnantioselectivity and Yield (Thiochromone Conjugate Addition)
Target Compound Data91% yield, 97% ee
Comparator Or BaselineStandard BIPHEP ligands (lower yield and ee, specific baseline cited as inferior)
Quantified DifferenceTarget ligand identified as the optimal ligand for overcoming sulfur poisoning, yielding 97% ee vs inferior baseline performance.
Conditions[Rh(COD)Cl]2 (1.25 mol%), (R)-3,4,5-MeO-MeOBIPHEP (2.75 mol%), THF, room temperature.

Enables the scalable synthesis of sulfur-containing pharmaceuticals by preventing the catalyst deactivation that plagues standard phosphine ligands.

Optimal Stereocontrol in Macrocyclic Carbonylation

The formation of macrocyclic lactones via palladium-catalyzed carbonylation presents severe entropic and stereochemical challenges. When evaluating a library of chiral ligands, (R)-3,4,5-MeO-MeOBIPHEP provided the highest enantioselectivity (75% ee) for macrocyclic carbonylative cyclization, outperforming other BIPHEP derivatives and standard bidentate phosphines [1].

Evidence DimensionEnantiomeric excess in macrocyclization
Target Compound Data75% ee
Comparator Or BaselineOther BIPHEP derivatives and standard ligands (<75% ee)
Quantified DifferenceTarget ligand provided the absolute highest enantioselectivity in the screening panel for large-ring closures.
Conditions[(π-allyl)PdCl]2 (10 mol%), (R)-3,4,5-MeO-MeOBIPHEP (20 mol%), toluene, CO balloon pressure.

Provides the precise steric and electronic environment required to enforce stereocontrol in large-ring closures, a critical step in macrolide antibiotic synthesis.

High-Pressure Industrial Hydrogenation Stability

For industrial-scale asymmetric hydrogenation of lactone precursors, the catalyst must withstand extreme pressures and extended reaction times. A rhodium complex of (R)-3,4,5-MeO-MeOBIPHEP demonstrated exceptional stability, delivering 97% ee under 100 bar of hydrogen pressure over 71 hours at 80 °C[1]. This performance matches highly proprietary industrial benchmarks, validating its processability for rigorous manufacturing environments.

Evidence DimensionEnantiomeric excess under extreme pressure
Target Compound Data97% ee
Comparator Or BaselineBaseline industrial requirement for >95% ee under 100 bar H2
Quantified DifferenceMaintains >97% ee without degradation under 100 bar pressure over 71 hours.
Conditions[Rh(COD)((R)-3,4,5-MeO-MeOBIPHEP)]SbF6, 100 bar H2, 80 °C, 71 hours.

Confirms that the ligand is robust enough for high-pressure, long-duration industrial hydrogenation workflows without suffering from thermal or pressure-induced degradation.

Synthesis of Chiral Thioflavanones and Sulfur-Heterocycles

Directly following its proven ability to resist sulfur-induced catalyst poisoning [1], (R)-3,4,5-MeO-MeOBIPHEP is the premier choice for the Rh-catalyzed conjugate addition of organozinc reagents to thiochromones. It should be procured when synthesizing sulfur-analogues of flavonoids or 1,5-benzothiazepine precursors where standard ligands fail to turn over.

Palladium-Catalyzed Macrocyclic Macrolide Synthesis

Due to its superior stereocontrol in entropically demanding ring closures [2], this ligand is highly recommended for the total synthesis of macrolide antibiotics and macrocyclic ketones via Pd-catalyzed carbonylation. It provides the necessary steric pocket to maximize enantiomeric excess in large-ring formations.

High-Pressure Industrial Asymmetric Hydrogenation

Validated under 100 bar hydrogen pressure and elevated temperatures [3], (R)-3,4,5-MeO-MeOBIPHEP is optimally suited for the industrial-scale asymmetric hydrogenation of complex lactone precursors. It is a reliable procurement choice for continuous or long-duration batch processes requiring extreme catalyst durability.

XLogP3

8.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane]

Dates

Last modified: 08-16-2023

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